![molecular formula C13H10N4O2 B2877056 3-甲基-5-硝基-1-苯基-1H-吡唑并[3,4-b]吡啶 CAS No. 98157-52-9](/img/structure/B2877056.png)

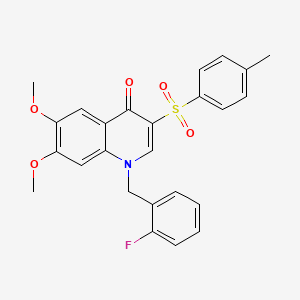

3-甲基-5-硝基-1-苯基-1H-吡唑并[3,4-b]吡啶

货号 B2877056

CAS 编号:

98157-52-9

分子量: 254.249

InChI 键: MTQWULBJDCTCHT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of aminopyrazole . It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is almost planar, stabilized by short intramolecular N⋅H interactions . The linear form of the tetrazolo-fused ring system exists in the crystal .Chemical Reactions Analysis

The chemical reactions involving this compound are associated with the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .科学研究应用

合成技术

- 3-甲基-5-硝基-1-苯基-1H-吡唑并[3,4-b]吡啶衍生物使用各种技术合成。一种有效的方法涉及在离子液体中3-甲基-1-苯基-1H-吡唑-5-胺与α,β-不饱和酮的反应,无需催化剂,具有温和的条件、高产率和环境友好性等优点(Shi, Zhou, & Liu, 2010)。

- 另一种方法利用水中的微波辅助合成与InCl3催化,导致产生含有吡唑并吡啶部分的新查耳酮衍生物(Polo et al., 2017)。

化学和物理性质

- 吡唑并[3,4-b]吡啶衍生物的结构和振动光谱已被广泛研究。研究包括FT-IR和FT-拉曼光谱、正常坐标分析和密度泛函理论计算,以详细了解其基本性质(Bahgat, Jasem, & El‐Emary, 2009)。

抗菌应用

- 3-甲基-5-硝基-1-苯基-1H-吡唑并[3,4-b]吡啶的某些衍生物表现出显着的抗菌活性。这些化合物通过与芳香醛和丙酮酸反应合成,其中一些已显示为有效的抗菌剂(Maqbool et al., 2014)。

高级催化

- 吡唑并[3,4-b]吡啶的合成可以使用具有Cl[DABCO-NO2]C(NO2)3标记的新型纳米磁性颗粒进行催化。这些催化剂的特征在于各种技术,并为吡唑并[3,4-b]-吡啶衍生物的合成提供了有效且可回收的选项(Afsar et al., 2018)。

绿色化学应用

- L-脯氨酸是一种绿色催化剂,用于特定胺和醛的多米诺反应,以合成新型吡唑并[3,4-b]吡啶-6-胺。这种方法以其在一步操作中形成多重键和产生六元环而著称(Gunasekaran, Prasanna, & Perumal, 2014)。

未来方向

属性

IUPAC Name |

3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQWULBJDCTCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)

![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)